An In-depth Technical Guide to the Synthesis of 1,1-Methanediyl bismethanethiosulfonate
An In-depth Technical Guide to the Synthesis of 1,1-Methanediyl bismethanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Methanediyl bismethanethiosulfonate is a homobifunctional sulfhydryl cross-linking reagent. Its synthesis, while not extensively documented in readily available literature, can be achieved through a plausible multi-step pathway. This guide provides a detailed theoretical framework and experimental protocol for the synthesis of 1,1-Methanediyl bismethanethiosulfonate, including the preparation of a key precursor, potassium methanethiosulfonate (B1239399). The proposed pathway involves the reaction of methanesulfonyl chloride with a sulfide (B99878) salt to form the methanethiosulfonate salt, followed by a nucleophilic substitution reaction with diiodomethane (B129776). This document is intended to serve as a comprehensive resource for researchers requiring this specialized cross-linking agent for their work in fields such as protein chemistry, drug delivery, and materials science. All quantitative data presented is based on analogous reactions and should be considered representative.
Introduction
1,1-Methanediyl bismethanethiosulfonate is a chemical reagent utilized for the cross-linking of sulfhydryl groups in proteins and other molecules. This process is crucial for studying protein structure and function, stabilizing protein conformations, and developing novel biomaterials and drug delivery systems. The molecule features two methanethiosulfonate groups linked by a methylene (B1212753) bridge, allowing for the formation of disulfide bonds with two cysteine residues. While commercially available, understanding its synthesis pathway is critical for custom modifications, isotopic labeling, and cost-effective production for large-scale applications.
This technical guide outlines a proposed two-step synthesis for 1,1-Methanediyl bismethanethiosulfonate, providing detailed, actionable experimental protocols. Additionally, it includes visualizations of the chemical pathway and experimental workflow to aid in comprehension and practical implementation.
Proposed Synthesis Pathway
The synthesis of 1,1-Methanediyl bismethanethiosulfonate can be logically approached in two primary stages:
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Synthesis of Potassium Methanethiosulfonate: This key intermediate is prepared by the reaction of methanesulfonyl chloride with a sulfide salt, such as potassium sulfide.
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Synthesis of 1,1-Methanediyl bismethanethiosulfonate: The final product is synthesized via a nucleophilic substitution reaction between potassium methanethiosulfonate and diiodomethane.
The overall reaction scheme is presented below:
Experimental Protocols
Synthesis of Potassium Methanethiosulfonate
This protocol is based on the general reactivity of sulfonyl chlorides with sulfide nucleophiles.
Materials:
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Methanesulfonyl chloride (CH₃SO₂Cl)
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Potassium sulfide (K₂S)
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Anhydrous acetonitrile (B52724) (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
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Three-neck round-bottom flask
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Dropping funnel
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Magnetic stirrer with hotplate
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Reflux condenser
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Inert gas supply (Nitrogen or Argon)
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Standard glassware for extraction and filtration
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Rotary evaporator
Procedure:
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In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add potassium sulfide (1.1 equivalents) to anhydrous acetonitrile.
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Stir the suspension and cool the flask to 0 °C in an ice bath.
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Dissolve methanesulfonyl chloride (1 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.
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Add the methanesulfonyl chloride solution dropwise to the stirred suspension of potassium sulfide over a period of 30-60 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude potassium methanethiosulfonate.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Synthesis of 1,1-Methanediyl bismethanethiosulfonate
This protocol is adapted from general procedures for the alkylation of thiosulfonate salts.
Materials:
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Potassium methanethiosulfonate (CH₃SO₂SK)
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Diiodomethane (CH₂I₂)
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Anhydrous Dimethylformamide (DMF)
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Diethyl ether ((C₂H₅)₂O)
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask
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Magnetic stirrer
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Standard glassware for extraction and filtration
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium methanethiosulfonate (2.2 equivalents) in anhydrous DMF.
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Add diiodomethane (1 equivalent) to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
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Monitor the reaction progress by TLC.
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After the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
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Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic extracts and wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 1,1-Methanediyl bismethanethiosulfonate can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data (Representative)
| Parameter | Step 1: Potassium Methanethiosulfonate Synthesis (Analog) | Step 2: 1,1-Methanediyl bismethanethiosulfonate Synthesis (Analog) |
| Reactant 1 | Methanesulfonyl Chloride | Potassium Methanethiosulfonate |
| Reactant 2 | Potassium Sulfide | Diiodomethane |
| Solvent | Acetonitrile | DMF |
| Reaction Time | 2-4 hours | 12-24 hours |
| Temperature | Reflux | Room Temperature |
| Yield | 70-85% (estimated) | 60-80% (estimated) |
| Melting Point | N/A (Salt) | Not reported |
| ¹H NMR (CDCl₃, δ) | N/A | Not reported |
| ¹³C NMR (CDCl₃, δ) | N/A | Not reported |
Workflow and Logical Relationships
The following diagram illustrates the general experimental workflow for the synthesis and purification of 1,1-Methanediyl bismethanethiosulfonate.
Application: Sulfhydryl Cross-linking
1,1-Methanediyl bismethanethiosulfonate acts as a cross-linking agent by reacting with free sulfhydryl groups (e.g., from cysteine residues in proteins) to form stable disulfide bonds. This reaction is a key application for this reagent in biochemical research.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of 1,1-Methanediyl bismethanethiosulfonate. The proposed two-step method, involving the preparation of a potassium methanethiosulfonate intermediate followed by its reaction with diiodomethane, is based on established chemical principles. The detailed experimental protocols and workflow diagrams are intended to provide a solid foundation for researchers to produce this valuable cross-linking reagent in a laboratory setting. It is important to reiterate that the quantitative data provided is representative of similar reactions and actual results may vary. Standard laboratory safety precautions should be followed at all times during the execution of these procedures.
